3-Fluoro-N-methylpyridin-2-amine: Structural Architecture and Synthetic Utility
3-Fluoro-N-methylpyridin-2-amine: Structural Architecture and Synthetic Utility
Executive Summary
3-Fluoro-N-methylpyridin-2-amine (CAS: 220714-69-2) represents a specialized fluorinated heterocyclic scaffold critical to modern drug discovery. Distinguished by the ortho-positioning of a fluorine atom relative to the exocyclic amine, this molecule exhibits unique electronic and conformational properties that differentiate it from its non-fluorinated congeners. It serves as a high-value building block in the synthesis of kinase inhibitors (e.g., MALT1 inhibitors) and CNS-active agents, where the fluorine atom modulates basicity, metabolic stability, and lipophilicity.
This guide provides a definitive technical analysis of the molecule's structural dynamics, validated synthetic pathways, and physicochemical profile.
Molecular Architecture & Physicochemical Properties
The structural integrity of 3-fluoro-N-methylpyridin-2-amine is defined by the electronic interplay between the pyridine nitrogen, the exocyclic methylamino group, and the electron-withdrawing fluorine at the C3 position.
Structural Identity[1]
-
Molecular Formula:
[2][4][6] -
Molecular Weight: 126.13 g/mol [2]
-
SMILES: CNC1=NC=CC=C1F
-
InChIKey: AMVFJTOQPSFLIL-UHFFFAOYSA-N[4]
Electronic & Conformational Effects
The C3-fluorine atom exerts a profound influence on the molecule's behavior:
-
Basicity Modulation: The strong inductive effect (-I) of the fluorine atom reduces the electron density on the pyridine ring nitrogen. While 2-aminopyridine has a pKa
6.86, the introduction of the 3-fluoro substituent significantly lowers the pKa (predicted 3.5–4.0), making the ring nitrogen less protonated at physiological pH. -
Conformational Locking: A non-covalent attractive interaction often exists between the amide-like NH proton and the ortho-fluorine atom. This restricts bond rotation around the
axis, favoring a planar conformation that can enhance binding affinity in enzyme pockets by reducing the entropic penalty of binding. -
Metabolic Blocking: The C3 position is a common site for oxidative metabolism in pyridines. Fluorination blocks this site, extending the half-life (
) of the parent drug scaffold.
Physicochemical Data Profile
| Property | Value | Context |
| Physical State | Low-melting Solid / Oil | Requires storage at 2-8°C under inert atmosphere. |
| Predicted logP | 1.3 ± 0.2 | Enhanced lipophilicity vs. non-fluorinated analog (logP ~0.8). |
| H-Bond Donors | 1 | The N-H moiety. |
| H-Bond Acceptors | 2 | Pyridine N and Fluorine (weak acceptor). |
| Topological Polar Surface Area | 24.9 | Favorable for CNS penetration (BBB permeability). |
Synthesis & Manufacturing Protocols
The synthesis of 3-fluoro-N-methylpyridin-2-amine relies on Nucleophilic Aromatic Substitution (
Primary Synthetic Route: of 2,3-Difluoropyridine
This is the most direct and atom-economical route. The 2-position of 2,3-difluoropyridine is highly electrophilic, allowing for selective displacement by methylamine.
Protocol:
-
Reagents: 2,3-Difluoropyridine (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).
-
Conditions: Sealed tube, 80°C, 16 hours.
-
Workup: Concentrate solvent, dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography (Petroleum ether/EtOAc gradient).
Alternative Route: From 2-Chloro-3-fluoropyridine
Used when the difluoro precursor is unavailable. Requires harsher conditions or metal catalysis due to the lower leaving group ability of chloride vs. fluoride in
Protocol:
-
Reagents: 2-Chloro-3-fluoropyridine, Methylamine (aq. or alcoholic solution).
-
Conditions: High pressure (autoclave) at 120°C or Pd-catalyzed Buchwald-Hartwig amination.
Synthetic Pathway Diagram
Caption: Comparative synthetic pathways emphasizing the kinetic preference for the difluoro-precursor via SNAr mechanism.
Characterization & Spectral Analysis
Accurate identification requires multi-modal spectroscopic validation. The fluorine atom provides a distinct handle for
NMR Spectroscopy Expectations
-
NMR (400 MHz,
):-
~2.9–3.1 ppm (3H, d,
Hz): N-Methyl doublet . The coupling arises from the NH proton. -
~4.5–5.0 ppm (1H, br s): NH proton . Broad signal, exchangeable with
. -
~6.5–8.0 ppm (3H, m): Aromatic protons .
-
H4 (para to amine) will show splitting by H5 and F3 (
Hz). -
H5 (meta to amine) appears as a doublet of doublets (dd).
-
H6 (ortho to ring N) is the most deshielded (
> 7.8 ppm).
-
-
~2.9–3.1 ppm (3H, d,
-
NMR:
-
Single peak around
-130 to -140 ppm (relative to ). The signal will be a multiplet due to coupling with H4 and H5.
-
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Observed Ion:
. -
Fragmentation: Loss of methyl group (
) or HF elimination ( ) are common fragmentation pathways in high-energy collisions.
Applications in Drug Discovery[7][8][9]
This scaffold is not merely a passive linker; it is an active determinant of pharmacological potency.
Kinase Inhibition (MALT1 & Others)
In the development of MALT1 inhibitors (e.g., for lymphoma treatment), the 3-fluoro-2-aminopyridine motif is used to bind to the hinge region of the kinase. The fluorine atom:
-
Fills small hydrophobic pockets.
-
Modulates the H-bond donor capability of the NH group to optimize interaction with the backbone carbonyl of the enzyme.
Bioisosterism
The 3-fluoro-N-methylpyridin-2-amine moiety is often used as a bioisostere for:
-
o-Fluoroaniline: Improved solubility and reduced genotoxicity risk compared to anilines.
-
2-Aminopyrimidine: Adjusted basicity and metabolic profile.
Structure-Activity Relationship (SAR) Logic
Caption: SAR map illustrating the functional impact of specific structural modifications on the pharmacophore.
Safety & Handling (SDS Highlights)
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Toxic/Harmful).
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[7]
-
-
Storage: Hygroscopic. Store under nitrogen at 2-8°C.
-
Incompatibility: Strong oxidizing agents and strong acids.
References
-
BLD Pharm. (2025).[8] Product Dossier: 3-Fluoro-N-methylpyridin-2-amine (CAS 220714-69-2).[2] Retrieved from
-
Fluorochem. (2025).[8] Safety Data Sheet: 3-Fluoro-N-methylpyridin-2-amine. Retrieved from
-
European Patent Office. (2021). Patent EP3807266B1: Pyrazole derivatives as MALT1 inhibitors. (Demonstrates synthesis and application of the scaffold). Retrieved from
-
PubChem. (2025). Compound Summary: 3-Fluoro-N-methylpyridin-2-amine (CID 10773268).[1] Retrieved from
-
Frontier Specialty Chemicals. (2025). Catalog Entry: 2-Amino-5-fluoro-3-methylpyridine & Isomers. Retrieved from
Sources
- 1. 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 220714-69-2|3-fluoro-N-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. PubChemLite - 3-fluoro-n-methylpyridin-2-amine (C6H7FN2) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Amino-5-fluoro-3-methylpyridine | [frontierspecialtychemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
